molecular formula C10H14O B13158651 (3-Propylphenyl)methanol

(3-Propylphenyl)methanol

Cat. No.: B13158651
M. Wt: 150.22 g/mol
InChI Key: COEWZVCOHUGIPE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Propyl-Benzenemethanol typically involves the alkylation of benzenemethanol with a propyl halide under basic conditions. One common method is the Friedel-Crafts alkylation, where benzenemethanol reacts with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In industrial settings, the production of 3-Propyl-Benzenemethanol can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters ensures efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-Propyl-Benzenemethanol undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed:

    Oxidation: 3-Propyl-benzaldehyde or 3-Propyl-benzoic acid.

    Reduction: Propylbenzene.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-Propyl-Benzenemethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 3-Propyl-Benzenemethanol involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. The compound may also interact with enzymes and proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

    Benzyl Alcohol: Similar structure but lacks the propyl group. It is widely used as a solvent and preservative.

    Phenethyl Alcohol: Contains an ethyl group instead of a propyl group. It is used in perfumery and as an antimicrobial agent.

    1-Phenyl-1-butanol: Another derivative with a butyl group. It is used in organic synthesis and as a fragrance ingredient.

Uniqueness: 3-Propyl-Benzenemethanol is unique due to the presence of the propyl group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

(3-propylphenyl)methanol

InChI

InChI=1S/C10H14O/c1-2-4-9-5-3-6-10(7-9)8-11/h3,5-7,11H,2,4,8H2,1H3

InChI Key

COEWZVCOHUGIPE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=CC=C1)CO

Origin of Product

United States

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